molecular formula C13H13Cl2NO4 B14400624 1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate CAS No. 89932-28-5

1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate

Cat. No.: B14400624
CAS No.: 89932-28-5
M. Wt: 318.15 g/mol
InChI Key: LHSNCZXZIRPBCR-UHFFFAOYSA-M
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Description

1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the chloroethyl group and the phenyl ring in its structure makes it a compound of interest for various synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate typically involves the reaction of 4-phenylpyridine with 2-chloroethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Phenylpyridine+2-Chloroethyl chloride1-(2-Chloroethyl)-4-phenylpyridin-1-ium chloride\text{4-Phenylpyridine} + \text{2-Chloroethyl chloride} \rightarrow \text{1-(2-Chloroethyl)-4-phenylpyridin-1-ium chloride} 4-Phenylpyridine+2-Chloroethyl chloride→1-(2-Chloroethyl)-4-phenylpyridin-1-ium chloride

The resulting chloride salt is then treated with perchloric acid to obtain the perchlorate salt:

1-(2-Chloroethyl)-4-phenylpyridin-1-ium chloride+HClO41-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate\text{1-(2-Chloroethyl)-4-phenylpyridin-1-ium chloride} + \text{HClO}_4 \rightarrow \text{this compound} 1-(2-Chloroethyl)-4-phenylpyridin-1-ium chloride+HClO4​→1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid can be used for halogenation and nitration reactions. These reactions are usually performed under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are derivatives where the chloroethyl group is replaced by the nucleophile.

    Electrophilic Aromatic Substitution: The major products are halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of cellular processes and the induction of cell death. The phenyl ring can also interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)-5-nitriminotetrazole
  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea
  • 1-(2-Chloroethyl)-tetrazole

Uniqueness

1-(2-Chloroethyl)-4-phenylpyridin-1-ium perchlorate is unique due to the presence of both the chloroethyl group and the phenyl ring. This combination allows for a wide range of chemical reactions and potential applications. The perchlorate anion also contributes to its stability and solubility in various solvents.

Properties

CAS No.

89932-28-5

Molecular Formula

C13H13Cl2NO4

Molecular Weight

318.15 g/mol

IUPAC Name

1-(2-chloroethyl)-4-phenylpyridin-1-ium;perchlorate

InChI

InChI=1S/C13H13ClN.ClHO4/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12;2-1(3,4)5/h1-7,9-10H,8,11H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

LHSNCZXZIRPBCR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCl.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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